2-((Tosyloxy)amino)ethanamine

Description

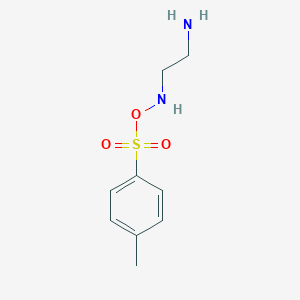

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2-aminoethylamino) 4-methylbenzenesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2O3S/c1-8-2-4-9(5-3-8)15(12,13)14-11-7-6-10/h2-5,11H,6-7,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWUMUZOGZPNCIL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)ONCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60383826 | |

| Record name | N~1~-[(4-Methylbenzene-1-sulfonyl)oxy]ethane-1,2-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60383826 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

175205-36-4 | |

| Record name | (2-Aminoethyl)azanyl 4-methylbenzenesulfonate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=175205-36-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N~1~-[(4-Methylbenzene-1-sulfonyl)oxy]ethane-1,2-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60383826 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

what are the chemical properties of 2-((Tosyloxy)amino)ethanamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, expected reactivity, and potential applications of 2-((Tosyloxy)amino)ethanamine. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this guide combines known computational data with established chemical principles to offer a robust theoretical framework for researchers.

Chemical and Physical Properties

This compound, with the CAS number 175205-36-4, is an organic compound featuring a primary amine, a secondary amine, and a tosyloxyamino group. Its structure suggests a versatile molecule with potential applications in organic synthesis and medicinal chemistry.

Compound Identification

| Identifier | Value |

| IUPAC Name | (2-aminoethylamino) 4-methylbenzenesulfonate[1] |

| CAS Number | 175205-36-4 |

| Molecular Formula | C₉H₁₄N₂O₃S[1] |

| Molecular Weight | 230.29 g/mol [1] |

| Canonical SMILES | CC1=CC=C(C=C1)S(=O)(=O)ONCCN |

| InChI Key | RWUMUZOGZPNCIL-UHFFFAOYSA-N |

Computed Physicochemical Properties

The following properties have been computationally predicted and are provided by PubChem.[1]

| Property | Value |

| XLogP3 | 0.4 |

| Hydrogen Bond Donor Count | 2 |

| Hydrogen Bond Acceptor Count | 5 |

| Rotatable Bond Count | 4 |

| Exact Mass | 230.07251349 |

| Monoisotopic Mass | 230.07251349 |

| Topological Polar Surface Area | 89.8 Ų |

| Heavy Atom Count | 15 |

| Formal Charge | 0 |

| Complexity | 266 |

Reactivity Profile

The reactivity of this compound is dictated by its three main functional groups: the primary amine, the secondary amine, and the N-tosyloxyamino moiety.

-

Primary and Secondary Amines: These groups are nucleophilic and basic. They are expected to react with electrophiles such as alkyl halides, acyl chlorides, and aldehydes/ketones. The primary amine is generally more sterically accessible and may exhibit higher reactivity in some cases.

-

N-Tosyloxyamino Group: The N-O bond in the tosyloxyamino group is relatively weak and can be cleaved under certain conditions. The tosylate is an excellent leaving group, which could facilitate rearrangements or fragmentation reactions. This group may also be susceptible to reduction.

-

Tosyl Group: The aromatic ring of the tosyl group can undergo electrophilic aromatic substitution. The sulfonyl group is generally stable but can be cleaved under strong reducing conditions.

Proposed Synthesis and Experimental Protocols

Proposed Synthetic Pathway

A potential synthesis could involve the mono-protection of ethylenediamine, followed by reaction with p-toluenesulfonyl chloride, and subsequent deprotection. A more direct, though likely less selective, approach would be the direct reaction of hydroxylamine with a tosylated ethylenediamine derivative. A plausible route is outlined below:

Caption: Proposed synthetic workflow for this compound.

General Experimental Protocol for N-Tosylation of an Amine

This is a general procedure and would require optimization for the specific substrate.

-

Dissolution: Dissolve the amine (1 equivalent) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

-

Base Addition: Add a non-nucleophilic base, such as triethylamine or pyridine (1.1-1.5 equivalents), to the solution.

-

Tosyl Chloride Addition: Cool the mixture to 0 °C in an ice bath. Add p-toluenesulfonyl chloride (1 equivalent) portion-wise, keeping the temperature below 5 °C.

-

Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, quench the reaction with water. Separate the organic layer, wash with dilute acid (e.g., 1M HCl), saturated sodium bicarbonate solution, and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.

Predicted Spectral Data

While experimental spectra are not available, the expected spectral characteristics can be predicted based on the molecule's structure.

¹H NMR Spectroscopy (Predicted)

-

Aromatic Protons: Two doublets in the aromatic region (~7.4-7.8 ppm) corresponding to the AA'BB' system of the p-substituted benzene ring.

-

Methyl Protons: A singlet around 2.4 ppm corresponding to the methyl group on the tosyl moiety.

-

Ethylenediamine Protons: A series of multiplets in the aliphatic region (~2.7-3.5 ppm) for the two methylene groups of the ethylenediamine backbone. The exact chemical shifts and coupling patterns would depend on the solvent and the protonation state of the amines.

-

Amine Protons: Broad singlets for the NH and NH₂ protons, the chemical shifts of which would be highly dependent on concentration and solvent.

¹³C NMR Spectroscopy (Predicted)

-

Aromatic Carbons: Four signals in the aromatic region (~127-145 ppm).

-

Methylene Carbons: Two signals in the aliphatic region (~40-50 ppm).

-

Methyl Carbon: A signal around 21 ppm.

IR Spectroscopy (Predicted)

-

N-H Stretching: Broad absorptions in the range of 3300-3500 cm⁻¹ corresponding to the primary and secondary amines.

-

S=O Stretching: Strong, characteristic absorptions around 1350 cm⁻¹ (asymmetric) and 1160 cm⁻¹ (symmetric) for the sulfonyl group.

-

C-N Stretching: Absorptions in the 1000-1250 cm⁻¹ region.

-

Aromatic C-H Stretching: Absorptions around 3000-3100 cm⁻¹.

Mass Spectrometry (Predicted)

-

Molecular Ion (M⁺): A peak corresponding to the molecular weight (230.29 g/mol ).

-

Major Fragments: Fragmentation would likely involve the loss of the tosyl group (m/z 155), cleavage of the N-O bond, and fragmentation of the ethylenediamine backbone.

Potential Biological Activity and Signaling Pathways

The biological activity of this compound has not been reported. However, its structural motifs suggest potential areas for investigation.

-

Ethylenediamine Moiety: Ethylenediamine is a common scaffold in many biologically active compounds, including antihistamines and chelating agents.

-

Tosyl Group: The tosyl group can influence the lipophilicity and metabolic stability of a molecule. In some cases, tosyl-protected compounds have shown enhanced biological activity compared to their unprotected counterparts. For instance, Tosyl-Samroiyotmycin A displayed significantly higher antiplasmodial activity than the natural product.

Given the presence of the ethylenediamine core, this compound could potentially interact with targets that recognize diamines, such as certain receptors or enzymes. A hypothetical interaction is depicted below.

Caption: Hypothetical binding mode of this compound.

Conclusion

This compound is a compound with interesting structural features that suggest potential utility in synthetic and medicinal chemistry. While experimental data is currently scarce, this guide provides a theoretical framework for its properties, reactivity, and potential applications. Further experimental investigation is warranted to fully characterize this molecule and explore its potential. Researchers are encouraged to use the information presented herein as a starting point for their own studies.

References

2-((Tosyloxy)amino)ethanamine structure and molecular weight

An In-Depth Technical Guide to 2-((Tosyloxy)amino)ethanamine

This technical guide provides a comprehensive overview of the chemical structure, molecular weight, and physicochemical properties of this compound. It is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis. This document summarizes key data and presents a generalized synthetic approach.

Chemical Structure and Properties

This compound, with the CAS number 175205-36-4, is an organic compound containing a tosyl group attached to an aminoethanamine moiety.[1][2] The tosyl group often serves as a good leaving group in nucleophilic substitution reactions or as a protecting group for amines in multi-step organic synthesis. Its structure suggests its potential utility as a chemical intermediate for introducing a protected aminoethylamino group into more complex molecules.

The key chemical and physical properties of this compound are summarized in the table below.

Table 1: Summary of Chemical and Physical Properties

| Property | Value | Source |

| Molecular Formula | C9H14N2O3S | [1][2] |

| Molecular Weight | 230.29 g/mol | [1] |

| IUPAC Name | (2-aminoethylamino) 4-methylbenzenesulfonate | [1] |

| CAS Number | 175205-36-4 | [1][2] |

| Canonical SMILES | CC1=CC=C(C=C1)S(=O)(=O)ONCCN | [1] |

| InChI Key | RWUMUZOGZPNCIL-UHFFFAOYSA-N | [1] |

| Exact Mass | 230.07251349 Da | [1] |

| Monoisotopic Mass | 230.07251349 Da | [1] |

Synthesis and Experimental Protocols

Generalized Experimental Protocol for Synthesis:

This protocol is a representative example and may require optimization for specific laboratory conditions.

-

Step 1: Tosylation of a Precursor

-

A suitable precursor, such as N-(2-hydroxyethyl)acetamide, is dissolved in an appropriate aprotic solvent (e.g., dichloromethane or tetrahydrofuran) and cooled in an ice bath.

-

A base, typically pyridine or triethylamine (1.2-1.5 equivalents), is added to the solution.

-

p-Toluenesulfonyl chloride (TsCl) (1.1-1.3 equivalents) is added portion-wise while maintaining the low temperature.

-

The reaction mixture is stirred and allowed to warm to room temperature, proceeding for several hours to overnight until completion (monitored by TLC).

-

Upon completion, the reaction is quenched with water or a saturated aqueous solution of sodium bicarbonate. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the tosylated intermediate.

-

-

Step 2: Amination and Deprotection

-

The crude tosylated intermediate is dissolved in a suitable solvent such as methanol.

-

An excess of an ammonia source (e.g., a concentrated aqueous or methanolic solution of ammonia) is added.[5][6]

-

The reaction mixture is stirred in a sealed vessel, potentially with heating, for 12-48 hours.

-

If an acetamide protecting group was used, a subsequent hydrolysis step (acidic or basic) is required to reveal the primary amine.

-

The solvent is removed under reduced pressure. The residue is then taken up in an appropriate solvent and washed to remove salts.

-

The final product, this compound, is purified from the crude mixture using techniques such as column chromatography or recrystallization.

-

Logical Workflow and Visualization

The synthesis of this compound can be visualized as a multi-step chemical process. The following diagram, generated using the DOT language, illustrates a logical workflow for its potential synthesis, highlighting the key stages from starting materials to the final purified product.

Caption: A generalized synthetic workflow for this compound.

References

- 1. This compound | C9H14N2O3S | CID 2796248 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound - Protheragen [protheragen.ai]

- 3. rsc.org [rsc.org]

- 4. US20210040029A1 - Synthesis of 2-(2-aminoethoxy) ethanol - Google Patents [patents.google.com]

- 5. CN103351376A - Synthetic method of 2-thiophene ethylamine - Google Patents [patents.google.com]

- 6. CN103351376B - Synthetic method of 2-thiophene ethylamine - Google Patents [patents.google.com]

IUPAC name for (2-aminoethylamino) 4-methylbenzenesulfonate

An In-depth Technical Guide to N-(2-aminoethyl)-4-methylbenzenesulfonamide

This technical guide provides a comprehensive overview of N-(2-aminoethyl)-4-methylbenzenesulfonamide, a key chemical intermediate in pharmaceutical development. The document is intended for researchers, scientists, and professionals in the field of drug discovery and development.

Chemical Identity and Properties

The IUPAC name for the compound often referred to as (2-aminoethylamino) 4-methylbenzenesulfonate is N-(2-aminoethyl)-4-methylbenzenesulfonamide .[1] It belongs to the class of organic compounds known as benzenesulfonamides, which contain a sulfonamide group attached to a benzene ring.

Table 1: Chemical and Physical Properties of N-(2-aminoethyl)-4-methylbenzenesulfonamide

| Property | Value | Source |

| IUPAC Name | N-(2-aminoethyl)-4-methylbenzenesulfonamide | [1] |

| CAS Number | 14316-16-6 | [1] |

| Molecular Formula | C9H14N2O2S | [1] |

| Molecular Weight | 214.29 g/mol | [1] |

| Appearance | White to off-white solid | [2] |

| Melting Point | 122-126 °C | |

| Boiling Point (Predicted) | 363.1 ± 52.0 °C | |

| Density (Predicted) | 1.214 ± 0.06 g/cm³ | |

| pKa (Predicted) | 11.24 ± 0.10 | [2] |

| Solubility | Moderately soluble in polar organic solvents (e.g., ethanol, acetone); limited solubility in water. | [3] |

Synthesis and Experimental Protocols

Proposed Experimental Protocol:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a dropping funnel, a mechanical stirrer, and a thermometer, dissolve ethylenediamine in a suitable anhydrous solvent such as dichloromethane or tetrahydrofuran. The flask should be cooled in an ice-water bath to maintain a low temperature.

-

Addition of p-Toluenesulfonyl Chloride: Dissolve p-toluenesulfonyl chloride in the same anhydrous solvent and add it dropwise to the cooled ethylenediamine solution with vigorous stirring. The rate of addition should be controlled to maintain the reaction temperature below 10 °C.

-

Reaction Monitoring: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion, the reaction mixture is typically washed with water to remove excess ethylenediamine and its hydrochloride salt. The organic layer is then washed with a saturated sodium bicarbonate solution and brine.

-

Isolation and Purification: The organic layer is dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product. The crude N-(2-aminoethyl)-4-methylbenzenesulfonamide can be further purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexane.

Caption: Proposed synthesis workflow for N-(2-aminoethyl)-4-methylbenzenesulfonamide.

Applications in Drug Development

N-(2-aminoethyl)-4-methylbenzenesulfonamide serves as a valuable building block in the synthesis of more complex molecules with therapeutic potential. Its structural features, particularly the primary amine and the sulfonamide group, allow for further chemical modifications.

Intermediate for Hypoglycemic Agents

This compound is a key intermediate in the synthesis of sulfonylurea drugs, which are widely used as oral hypoglycemic agents for the treatment of type 2 diabetes.[4] Prominent examples of drugs synthesized using this or a very similar precursor include Glipizide and Glimepiride.

Scaffold for Enzyme Inhibitors

The structurally related compound, 4-(2-aminoethyl)benzenesulfonamide, has been extensively used as a scaffold for the development of potent enzyme inhibitors, particularly targeting carbonic anhydrases (CAs).[5][6] CAs are a family of metalloenzymes that play crucial roles in various physiological and pathological processes. The sulfonamide moiety is a key pharmacophore that binds to the zinc ion in the active site of carbonic anhydrases.

Derivatives of 4-(2-aminoethyl)benzenesulfonamide have shown significant inhibitory activity against various CA isoforms, including those that are overexpressed in certain types of cancer (e.g., CA IX and XII), making them attractive targets for anticancer drug development.[5]

Caption: Role as a scaffold for developing enzyme inhibitors.

Spectral Data

While specific spectral data is not available in the public domain, typical characteristic peaks can be predicted based on the structure of N-(2-aminoethyl)-4-methylbenzenesulfonamide.

Table 2: Predicted Spectral Data

| Spectrum | Predicted Peaks |

| ¹H NMR | - Aromatic protons (AA'BB' system): ~7.3-7.8 ppm- Methylene protons adjacent to sulfonamide nitrogen: ~3.0-3.2 ppm- Methylene protons adjacent to primary amine: ~2.7-2.9 ppm- Methyl protons on the aromatic ring: ~2.4 ppm- Amine and sulfonamide protons: Broad signals, variable chemical shift |

| ¹³C NMR | - Aromatic carbons: ~127-144 ppm- Methylene carbon adjacent to sulfonamide nitrogen: ~45 ppm- Methylene carbon adjacent to primary amine: ~42 ppm- Methyl carbon: ~21 ppm |

| FT-IR (cm⁻¹) | - N-H stretching (amine and sulfonamide): ~3300-3400- C-H stretching (aromatic and aliphatic): ~2850-3100- S=O stretching (asymmetric and symmetric): ~1330 and ~1150- S-N stretching: ~900 |

Safety Information

N-(2-aminoethyl)-4-methylbenzenesulfonamide is classified with the GHS07 pictogram and the signal word "Warning". The hazard statements indicate that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[1] Appropriate personal protective equipment, including gloves, eye protection, and a dust mask, should be used when handling this compound.[7] It should be stored in a cool, dark place under an inert atmosphere.[2]

References

- 1. N-(2-Aminoethyl)-4-methylbenzenesulfonamide | C9H14N2O2S | CID 301318 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. N-(2-aminoethyl)-4-methyl-benzenesulfonamide CAS#: 14316-16-6 [m.chemicalbook.com]

- 3. Page loading... [wap.guidechem.com]

- 4. N-(2-Aminoethyl)-4-methylbenzenesulfonamide | 14316-16-6 | Benchchem [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. labsolu.ca [labsolu.ca]

In-Depth Technical Guide: N1-[[(4-METHYLPHENYL)SULFONYL]OXY]ETHANE-1,2-DIAMINE (CAS No. 175205-36-4)

For Researchers, Scientists, and Drug Development Professionals

Foreword: This technical guide provides a comprehensive overview of the available chemical and physical data for N1-[[(4-methylphenyl)sulfonyl]oxy]ethane-1,2-diamine, CAS Number 175205-36-4. It is intended to serve as a foundational resource for researchers and professionals in drug development and chemical synthesis. It is important to note that while this document consolidates the existing data, significant gaps in the public scientific literature exist for this compound, particularly concerning experimental protocols, extensive physical properties, and biological activity.

Chemical Identification and Structure

N1-[[(4-methylphenyl)sulfonyl]oxy]ethane-1,2-diamine is a chemical compound with the molecular formula C9H14N2O3S.[1] It is also known by its synonym, 2-aminoethyl amino 4-methylbenzenesulfonate.[2][3] The structure incorporates a tosyl (4-methylphenylsulfonyl) group attached to an ethylenediamine moiety.

Table 1: Chemical Identifiers

| Identifier | Value |

| CAS Number | 175205-36-4 |

| Molecular Formula | C9H14N2O3S[1][3] |

| Molecular Weight | 230.29 g/mol [3] |

| IUPAC Name | (2-aminoethylamino) 4-methylbenzenesulfonate[3] |

| Canonical SMILES | CC1=CC=C(C=C1)S(=O)(=O)ONCCN[1] |

| InChI Key | RWUMUZOGZPNCIL-UHFFFAOYSA-N[1][3] |

Physicochemical Properties

Detailed experimental data on the physicochemical properties of N1-[[(4-methylphenyl)sulfonyl]oxy]ethane-1,2-diamine are limited in publicly available sources. Much of the available information is based on computational predictions.

Table 2: Summary of Physicochemical Data

| Property | Value | Source |

| Physical State | Solid | Fisher Scientific SDS |

| Appearance | Light yellow | Fisher Scientific SDS |

| Melting Point | No data available | Fisher Scientific SDS |

| Boiling Point | No data available | Fisher Scientific SDS |

| Density | No data available | Fisher Scientific SDS |

| Water Solubility | Soluble | Fisher Scientific SDS |

| pKa (Predicted) | 8.55 ± 0.10 | [1] |

| XLogP3-AA (Predicted) | 0.4 | [3] |

| Hydrogen Bond Donor Count | 2 | [1] |

| Hydrogen Bond Acceptor Count | 5 | [1] |

| Rotatable Bond Count | 5 | [1] |

Synthesis and Reactivity

Synthesis

A plausible synthetic route would involve the reaction of ethylenediamine with p-toluenesulfonyl chloride. This reaction would need to be carefully controlled to achieve mono-substitution on one of the amine groups of ethylenediamine. The presence of two nucleophilic amine groups in ethylenediamine presents a challenge in controlling the selectivity of the reaction to favor the desired mono-tosylated product over the di-tosylated byproduct.

Below is a conceptual workflow for such a synthesis.

Caption: Conceptual workflow for the synthesis of N1-[[(4-methylphenyl)sulfonyl]oxy]ethane-1,2-diamine.

Reactivity and Stability

According to available safety data, N1-[[(4-methylphenyl)sulfonyl]oxy]ethane-1,2-diamine is stable under normal conditions. It is incompatible with strong oxidizing agents, acids, and bases. Hazardous decomposition products may include nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO2), and ammonia.

Spectral and Analytical Data

No experimental spectral data (e.g., NMR, IR, Mass Spectrometry) for N1-[[(4-methylphenyl)sulfonyl]oxy]ethane-1,2-diamine have been identified in the public domain. Characterization of this compound would typically involve these techniques to confirm its structure and purity.

Biological Activity and Applications

There is currently no available information in the scientific literature regarding the biological activity, mechanism of action, or any specific applications of N1-[[(4-methylphenyl)sulfonyl]oxy]ethane-1,2-diamine. The toxicological properties of this compound have not been fully investigated.

Given its chemical structure, which contains a sulfonamide-like moiety and a diamine, it could be hypothesized to have applications as a building block in medicinal chemistry for the synthesis of more complex molecules. However, without experimental data, any potential biological role remains speculative.

Safety and Handling

Based on GHS classifications for structurally related compounds, caution should be exercised when handling N1-[[(4-methylphenyl)sulfonyl]oxy]ethane-1,2-diamine. While specific hazard statements for this compound are not available, related chemicals suggest it may be harmful if swallowed and cause skin and eye irritation. Standard laboratory safety protocols, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat, are recommended.

Conclusion and Future Directions

N1-[[(4-methylphenyl)sulfonyl]oxy]ethane-1,2-diamine (CAS 175205-36-4) is a chemical compound for which basic identifying information is available. However, there is a significant lack of in-depth experimental data. For this compound to be utilized effectively in research and development, further studies are required to:

-

Develop and publish a detailed and reproducible synthetic protocol.

-

Characterize the compound thoroughly using modern analytical techniques, including NMR, IR, and mass spectrometry.

-

Determine its key physicochemical properties such as melting point, boiling point, and density.

-

Investigate its potential biological activities and toxicological profile.

This technical guide highlights the current state of knowledge and underscores the need for further research to fully elucidate the properties and potential applications of this compound.

References

Technical Guide: Synthesis and Characterization of 2-((Tosyloxy)amino)ethanamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of 2-((tosyloxy)amino)ethanamine, a compound of interest in medicinal chemistry and drug development. Due to the limited availability of direct synthetic procedures in the public domain, this document outlines a proposed multi-step synthetic pathway starting from readily available precursors. Detailed, step-by-step experimental protocols are provided for each stage of the proposed synthesis. Furthermore, this guide presents the expected analytical data for the characterization of the final compound, including Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS). All quantitative data is summarized in structured tables for clarity and ease of comparison. Logical workflows and the proposed synthetic pathway are visualized using diagrams to enhance understanding.

Introduction

This compound, with the IUPAC name (2-aminoethylamino) 4-methylbenzenesulfonate, is a bifunctional molecule containing a reactive primary amine and a tosylated hydroxylamine moiety. The tosyl group is an excellent leaving group, making the N-O bond susceptible to nucleophilic attack, a feature that can be exploited in various synthetic transformations. The primary amine provides a handle for further functionalization, such as amide bond formation or conjugation to other molecules. These structural features suggest its potential as a versatile building block in the synthesis of novel pharmaceutical agents and as a tool for probing biological systems. This guide aims to provide researchers with a practical framework for the synthesis and thorough characterization of this promising compound.

Proposed Synthesis Pathway

A plausible multi-step synthesis of this compound is proposed, commencing from N-Boc-ethylenediamine. The pathway involves the protection of one amine, oxidation to a hydroxylamine, tosylation, and final deprotection.

Caption: Proposed synthetic pathway for this compound.

Experimental Protocols

Synthesis of N-(tert-butoxycarbonyl)-N'-(hydroxy)ethylenediamine

-

Dissolution: Dissolve N-Boc-ethylenediamine (1 equivalent) in a mixture of acetone and water (1:1 v/v).

-

Oxidation: Cool the solution to 0 °C in an ice bath. Add a solution of Oxone® (2 equivalents) in water dropwise over 30 minutes, maintaining the temperature below 5 °C.

-

Reaction Monitoring: Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of dichloromethane:methanol (9:1).

-

Work-up: Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate. Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

Synthesis of N-(tert-butoxycarbonyl)-N'-((tosyloxy))amino)ethylenediamine

-

Dissolution: Dissolve N-(tert-butoxycarbonyl)-N'-(hydroxy)ethylenediamine (1 equivalent) in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon).

-

Reagent Addition: Cool the solution to 0 °C and add pyridine (1.5 equivalents) followed by the slow, portion-wise addition of p-toluenesulfonyl chloride (1.2 equivalents).

-

Reaction: Stir the reaction mixture at 0 °C for 1 hour and then allow it to warm to room temperature, stirring for an additional 12-16 hours. Monitor the reaction by TLC (ethyl acetate:hexanes, 1:1).

-

Work-up: Dilute the reaction mixture with dichloromethane and wash sequentially with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.

-

Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo. Recrystallize the crude product from a mixture of ethyl acetate and hexanes to yield the pure tosylated compound.

Synthesis of this compound (Final Product)

-

Dissolution: Dissolve N-(tert-butoxycarbonyl)-N'-((tosyloxy))amino)ethylenediamine (1 equivalent) in anhydrous dichloromethane.

-

Deprotection: Cool the solution to 0 °C and add trifluoroacetic acid (TFA) (10 equivalents) dropwise.

-

Reaction: Stir the reaction at room temperature for 2-4 hours, monitoring the deprotection by TLC.

-

Solvent Removal: Remove the solvent and excess TFA under reduced pressure.

-

Purification: Triturate the resulting residue with cold diethyl ether to precipitate the product as its trifluoroacetate salt. Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum. For the free amine, neutralize the salt with a suitable base and extract into an organic solvent.

Characterization Data (Predicted)

The following tables summarize the expected characterization data for this compound based on the analysis of structurally similar compounds.

Table 1: Predicted ¹H NMR Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.80 | d | 2H | Ar-H (ortho to SO₂) |

| ~7.40 | d | 2H | Ar-H (meta to SO₂) |

| ~3.10 | t | 2H | -CH₂-NH-OTs |

| ~2.90 | t | 2H | -CH₂-NH₂ |

| ~2.45 | s | 3H | Ar-CH₃ |

| (variable) | br s | 3H | -NH- and -NH₂ |

Solvent: DMSO-d₆

Table 2: Predicted ¹³C NMR Data

| Chemical Shift (δ, ppm) | Assignment |

| ~145.0 | Ar-C (ipso to SO₂) |

| ~132.5 | Ar-C (ipso to CH₃) |

| ~130.0 | Ar-CH (meta to SO₂) |

| ~128.5 | Ar-CH (ortho to SO₂) |

| ~48.0 | -CH₂-NH-OTs |

| ~41.0 | -CH₂-NH₂ |

| ~21.0 | Ar-CH₃ |

Solvent: DMSO-d₆

Table 3: Predicted FTIR Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400-3200 | Broad, Medium | N-H stretch (-NH₂ and -NH-) |

| 3100-3000 | Medium | Aromatic C-H stretch |

| 2950-2850 | Medium | Aliphatic C-H stretch |

| 1600-1580 | Medium-Weak | N-H bend (-NH₂) |

| 1370-1340 | Strong | Asymmetric S=O stretch |

| 1180-1160 | Strong | Symmetric S=O stretch |

| 1100-1000 | Strong | S-O stretch |

Table 4: Predicted Mass Spectrometry Data

| m/z | Interpretation |

| 231.08 | [M+H]⁺ (Calculated for C₉H₁₅N₂O₃S⁺) |

| 155.03 | [M - C₂H₅N₂O]⁺ (Loss of amino-oxy-ethyl fragment) |

| 91.05 | [C₇H₇]⁺ (Tropylium ion) |

Experimental Workflow and Logic

The overall experimental workflow is designed to be logical and efficient, with purification and characterization steps integrated at each stage to ensure the purity of intermediates and the final product.

Caption: General experimental workflow for the synthesis of this compound.

Safety Precautions

-

Tosyl chloride is corrosive and a lachrymator. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Oxone® is a strong oxidizing agent. Avoid contact with combustible materials.

-

Pyridine is flammable and has a strong, unpleasant odor. Handle in a fume hood.

-

Trifluoroacetic acid (TFA) is highly corrosive. Handle with extreme care in a fume hood and wear appropriate PPE.

-

All reactions should be performed in a well-ventilated laboratory.

Conclusion

This technical guide provides a detailed, albeit proposed, pathway for the synthesis and characterization of this compound. The experimental protocols are based on well-established organic chemistry principles and are designed to be reproducible. The predicted characterization data offers a benchmark for researchers to confirm the identity and purity of the synthesized compound. The availability of this molecule will undoubtedly facilitate further research into its potential applications in drug discovery and chemical biology.

Disclaimer: The synthetic protocol described herein is a proposed route and has not been experimentally validated by the authors of this guide. Researchers should exercise caution and perform small-scale trials before scaling up any reaction. All laboratory work should be conducted with appropriate safety measures in place.

Technical Guide: Stability and Storage of 2-((Tosyloxy)amino)ethanamine

Disclaimer: Direct stability and storage data for 2-((Tosyloxy)amino)ethanamine are not publicly available. This guide is based on the general chemical principles of N-tosyloxyamines and related tosylated compounds. The recommendations and protocols provided are predictive and should be adapted based on experimental observations.

Introduction

This compound is a molecule with a potentially reactive N-O-S linkage, making it a compound of interest for synthetic and pharmaceutical research. The tosyl group is a well-known leaving group, suggesting that the molecule may serve as an electrophilic aminating agent or be prone to decomposition. This guide provides an in-depth analysis of the likely stability and storage conditions for this compound, drawing on data from analogous compounds. It is intended for researchers, scientists, and drug development professionals who may be working with this or structurally similar molecules.

General Stability and Reactivity Profile

The stability of this compound is primarily dictated by the N-OTs (N-O-tosyl) functional group. This group is susceptible to cleavage under various conditions due to the excellent leaving group ability of the p-toluenesulfonate anion.

Key Reactivity Considerations:

-

Nucleophilic Attack: The nitrogen atom bearing the tosyloxy group is electrophilic and susceptible to attack by nucleophiles. This can lead to the transfer of the amino group to the nucleophile. The primary amine at the other end of the ethanamine backbone could potentially act as an intramolecular nucleophile, leading to cyclization or decomposition, especially if deprotonated.

-

Hydrolysis: Tosylates are known to undergo hydrolysis.[1][2] The N-OTs bond in this compound is expected to be sensitive to water, leading to the formation of 2-aminoethan-1-amine and p-toluenesulfonic acid. The rate of hydrolysis is likely to be dependent on pH and temperature. Acidic conditions may accelerate hydrolysis.

-

Thermal Decomposition: N-O compounds can be thermally labile. Studies on related compounds like N,N-diethylhydroxylamine show decomposition at elevated temperatures.[3] Pyrolytic decomposition of N'-aryl-N'-tosyloxydi-imide N-oxides also indicates the potential for thermal instability.[4] The decomposition of this compound at higher temperatures could proceed through various radical or ionic pathways.

-

Reductive Cleavage: The N-O bond can be susceptible to reductive cleavage.

Recommended Storage Conditions

Based on the storage recommendations for analogous compounds, such as N-Boc-O-tosylhydroxylamine which is stored at 2-8°C[5], the following conditions are recommended for this compound to minimize degradation.

Summary of Recommended Storage:

| Parameter | Recommendation | Rationale |

| Temperature | 2-8°C (Refrigerated) or -20°C (Frozen) for long-term storage. | To minimize the rate of thermal decomposition and hydrolytic degradation. |

| Atmosphere | Store under an inert atmosphere (e.g., Argon or Nitrogen). | To prevent oxidation and reaction with atmospheric moisture. |

| Light | Protect from light. | To prevent photochemical degradation, a common pathway for reactive organic molecules. |

| Form | Store as a dry, solid material. | To minimize hydrolysis. If in solution, use an anhydrous, aprotic solvent. |

Predicted Stability Data Summary

The following table summarizes the predicted stability of this compound under various conditions. These are qualitative predictions and should be confirmed experimentally.

| Condition | Predicted Stability | Potential Degradation Products |

| Aqueous, pH 7 | Low | 2-Aminoethan-1-amine, p-Toluenesulfonic acid |

| Aqueous, Acidic (pH < 4) | Very Low | 2-Aminoethan-1-amine, p-Toluenesulfonic acid |

| Aqueous, Basic (pH > 9) | Low to Moderate | Potential for intramolecular reactions and other decomposition pathways. |

| Elevated Temperature (> 40°C) | Low | Complex mixture of decomposition products. |

| Organic Solvents (aprotic, dry) | Moderate to High | Stable for limited periods. |

| Exposure to Light | Potentially Low | Photodegradation products. |

Experimental Protocols

Protocol for Assessing Thermal Stability

Objective: To determine the rate of degradation of this compound at various temperatures.

Methodology:

-

Sample Preparation: Accurately weigh 5-10 mg of this compound into several amber glass vials.

-

Incubation: Place the vials in temperature-controlled ovens or heating blocks at a range of temperatures (e.g., 25°C, 40°C, 60°C, 80°C).

-

Time Points: At specified time intervals (e.g., 0, 24, 48, 72, 168 hours), remove one vial from each temperature.

-

Sample Analysis:

-

Immediately dissolve the contents of the vial in a known volume of a suitable solvent (e.g., acetonitrile).

-

Analyze the sample by High-Performance Liquid Chromatography (HPLC) with a UV detector.

-

Use a suitable column (e.g., C18) and a mobile phase gradient to separate the parent compound from its degradation products.

-

Quantify the amount of remaining this compound by comparing the peak area to a standard curve.

-

-

Data Analysis: Plot the concentration of this compound versus time for each temperature. Determine the degradation rate constant (k) from the slope of the line.

Protocol for Assessing Hydrolytic Stability

Objective: To evaluate the stability of this compound in aqueous solutions at different pH values.

Methodology:

-

Buffer Preparation: Prepare aqueous buffer solutions at various pH levels (e.g., pH 2, 5, 7, 9).

-

Sample Preparation: Prepare stock solutions of this compound in a water-miscible organic solvent (e.g., acetonitrile) to minimize immediate hydrolysis upon dissolution.

-

Incubation:

-

Add a small aliquot of the stock solution to each buffer to achieve a final concentration of approximately 0.1-1 mg/mL.

-

Incubate the solutions at a constant temperature (e.g., 25°C or 37°C).

-

-

Time Points: At various time points (e.g., 0, 1, 4, 8, 24 hours), take an aliquot from each solution.

-

Sample Analysis:

-

Immediately quench any further reaction by diluting the aliquot with the initial mobile phase.

-

Analyze the samples by HPLC as described in the thermal stability protocol.

-

-

Data Analysis: Determine the degradation rate at each pH by plotting the concentration of the parent compound against time.

Visualizations

Caption: Plausible degradation pathways for this compound.

Caption: A logical workflow for the experimental stability assessment.

References

- 1. Hydrolysis of oxiranylmethyl tosylates - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. (124f) Kinetic Study of Thermal Decomposition of N,N-Diethylhydroxylamine (DEHA) in Steam Crackers | AIChE [proceedings.aiche.org]

- 4. Pyrolytic decomposition of N′-aryl-N′-tosyloxydi-imide N-oxides - Chemical Communications (London) (RSC Publishing) [pubs.rsc.org]

- 5. N-Boc-O-tosylhydroxylamine 97 105838-14-0 [sigmaaldrich.com]

An In-depth Technical Guide to the Safety and Handling of 2-((Tosyloxy)amino)ethanamine

Disclaimer: No specific safety, handling, or toxicity data for 2-((Tosyloxy)amino)ethanamine is publicly available. This guide is based on the known hazards of analogous compounds, specifically tosylates (such as p-toluenesulfonyl chloride) and ethanolamines. It is imperative to treat this compound as a substance with significant potential hazards until thorough toxicological and safety assessments have been conducted. The precautions outlined below are based on a conservative assessment of the risks posed by its constituent functional groups.

Introduction

This compound is a complex organic molecule containing a tosyl group, an amino group, and an ethylamine backbone. The presence of these functional groups suggests potential for significant reactivity and biological activity. This guide provides a comprehensive overview of the anticipated safety and handling precautions for researchers, scientists, and drug development professionals who may synthesize or handle this compound.

Hazard Identification and Classification

Based on the known hazards of its structural analogues, this compound should be presumed to be a hazardous substance. The primary hazards are anticipated to be:

-

Corrosive Effects: Both tosylates and ethanolamines are known to be corrosive.[1][2][3][4] Direct contact is likely to cause severe skin burns and serious eye damage.[1][3][4]

-

Respiratory Irritation: Inhalation of dust, mists, or vapors may cause severe irritation to the respiratory tract.[2][5][6]

-

Sensitization: Some tosyl compounds have been reported to cause allergic contact dermatitis.[7]

-

Moisture Sensitivity: Tosylates can be moisture-sensitive and may hydrolyze to release p-toluenesulfonic acid, which is corrosive.[1][3]

-

Combustibility: Ethanolamine is a combustible liquid, suggesting that this compound may also be combustible.[5]

Table 1: Predicted Hazard Classification for this compound

| Hazard Class | Predicted Classification | Basis for Classification |

| Skin Corrosion/Irritation | Category 1B | Analogous to tosyl chloride and ethanolamine.[1][2][3][4] |

| Serious Eye Damage/Irritation | Category 1 | Analogous to tosyl chloride and ethanolamine.[1][3][4] |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 (Respiratory Irritation) | Analogous to ethanolamine and tosyl chloride.[2][5][6] |

| Skin Sensitization | Category 1 | Potential based on some tosyl compounds.[7] |

Physical and Chemical Properties

The exact physical and chemical properties of this compound are unknown. The following table provides estimated properties based on its structural components.

Table 2: Predicted Physical and Chemical Properties of this compound

| Property | Predicted Value/Characteristic | Basis for Prediction |

| Appearance | Colorless to yellowish solid or viscous liquid | General appearance of similar organic compounds. |

| Odor | Unpleasant, possibly ammonia-like | Based on the ethanolamine component.[8][9] |

| Solubility | Likely soluble in polar organic solvents. May have some water solubility with potential for hydrolysis. | General solubility of tosylates and amines. |

| Stability | Moisture-sensitive.[1][3] Potentially unstable at elevated temperatures. | Tosylates can be thermally labile. |

| Reactivity | Reacts with strong oxidizing agents, strong acids, and strong bases.[9] Hydrolyzes in the presence of water.[1][3] | General reactivity of tosylates and amines. |

Handling and Storage

Given the predicted hazards, strict handling and storage procedures must be implemented.

-

Handling:

-

Storage:

Personal Protective Equipment (PPE)

Appropriate PPE is mandatory when handling this compound.

-

Eye/Face Protection: Wear chemical safety goggles and a face shield.[10][11]

-

Skin Protection:

-

Wear a lab coat, and for larger quantities, a chemical-resistant apron or suit.

-

Use chemical-resistant gloves (e.g., butyl rubber or nitrile rubber).[10] Always inspect gloves before use.

-

-

Respiratory Protection: If there is a risk of inhalation, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and acid gases should be used.[12]

Caption: Required PPE for handling this compound.

Emergency Procedures

In case of any exposure, seek immediate medical attention.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1]

-

Skin Contact: Immediately remove all contaminated clothing and wash the affected area with soap and plenty of water.[1]

-

Inhalation: Remove the victim to fresh air. If not breathing, give artificial respiration.[1]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person.[1]

Spill Response:

For any spill, the primary goal is to ensure personnel safety and prevent the spread of contamination.

-

Minor Spill (in a fume hood):

-

Alert others in the area.

-

Wear appropriate PPE.

-

Contain the spill with an inert absorbent material (e.g., vermiculite, sand). Do not use combustible materials like sawdust.[13]

-

Carefully scoop the absorbed material into a labeled, sealable container for hazardous waste disposal.

-

Decontaminate the area with a suitable solvent, followed by soap and water.

-

-

Major Spill (or any spill outside a fume hood):

Caption: Logical workflow for responding to a chemical spill.

Experimental Protocols for Safety Assessment of Novel Compounds

For a novel compound like this compound, a systematic approach to safety assessment is crucial. This involves a combination of in silico and in vitro methods before proceeding to more complex studies.

A. Protocol for Preliminary In Silico Toxicity Assessment

-

Objective: To predict potential toxicity and hazards based on the chemical structure.

-

Methodology:

-

Utilize Quantitative Structure-Activity Relationship (QSAR) models and other computational tools (e.g., Toxtree, EPI Suite) to predict properties such as mutagenicity, carcinogenicity, skin/eye irritation, and environmental fate.[16]

-

Compare the structure to known toxicophores and chemical classes with established toxicity profiles.

-

This approach can help prioritize in vitro testing and guide handling precautions.[16][17]

-

B. Protocol for Determining Chemical Stability

-

Objective: To assess the stability of the compound under various conditions to establish safe storage and handling procedures.

-

Methodology (Forced Degradation Study): [18]

-

Hydrolytic Stability: Incubate the compound in acidic, basic, and neutral aqueous solutions at controlled temperatures. Analyze for degradation products over time using techniques like HPLC or LC-MS.

-

Thermal Stability: Subject the solid compound to elevated temperatures (e.g., in 10°C increments above the planned storage temperature) and analyze for degradation.[18] Thermogravimetric Analysis (TGA) can provide data on decomposition temperature.[19]

-

Photostability: Expose the compound to controlled UV and visible light and analyze for degradation.

-

Oxidative Stability: Treat the compound with a mild oxidizing agent (e.g., hydrogen peroxide) and monitor for degradation.[18]

-

-

Data Analysis: The results will help identify conditions to avoid during handling and storage and inform the selection of appropriate packaging.[19]

C. Protocol for In Vitro Genotoxicity Screening

-

Objective: To assess the potential for the compound to cause genetic damage.

-

Methodology:

-

Ames Test (Bacterial Reverse Mutation Assay): This is a standard initial screen for mutagenicity.

-

In Vitro Micronucleus Test or Chromosomal Aberration Assay: These assays, conducted in mammalian cell lines, can detect clastogenic (chromosome-breaking) and aneugenic (chromosome-lagging) effects.

-

Novel reporter-based assays, such as ToxTracker, can provide more detailed mechanistic insights into the genotoxic potential.[20]

-

Conclusion

While the precise safety profile of this compound remains uncharacterized, the presence of tosyl and aminoethanol moieties necessitates a highly cautious approach. Researchers and drug development professionals must handle this compound with the assumption that it is corrosive, a respiratory irritant, and potentially a skin sensitizer. The implementation of stringent safety protocols, including the use of appropriate personal protective equipment, handling within a chemical fume hood, and adherence to emergency procedures, is essential to mitigate the potential risks associated with this novel chemical entity. Further investigation through the experimental protocols outlined in this guide is strongly recommended to establish a definitive safety profile.

References

- 1. chemicalbook.com [chemicalbook.com]

- 2. pentachemicals.eu [pentachemicals.eu]

- 3. cdhfinechemical.com [cdhfinechemical.com]

- 4. fishersci.com [fishersci.com]

- 5. oxfordlabchem.com [oxfordlabchem.com]

- 6. echemi.com [echemi.com]

- 7. Occupational contact dermatitis from tosyl chloride in a chemist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Ethanolamine - American Chemical Society [acs.org]

- 9. CDC - NIOSH Pocket Guide to Chemical Hazards - Ethanolamine [cdc.gov]

- 10. carlroth.com:443 [carlroth.com:443]

- 11. carlroth.com:443 [carlroth.com:443]

- 12. ams.usda.gov [ams.usda.gov]

- 13. CCOHS: Spill Response - Chemicals [ccohs.ca]

- 14. offices.austincc.edu [offices.austincc.edu]

- 15. Chemical Spill Response Guide | Campus Safety | University of Arkansas [safety.uark.edu]

- 16. mdpi.com [mdpi.com]

- 17. The Impact of Novel Assessment Methodologies in Toxicology on Green Chemistry and Chemical Alternatives - PMC [pmc.ncbi.nlm.nih.gov]

- 18. pharmoutsourcing.com [pharmoutsourcing.com]

- 19. researchgate.net [researchgate.net]

- 20. m.youtube.com [m.youtube.com]

Theoretical Insights into the Reactivity of O-Tosyl Hydroxylamines: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

O-tosyl hydroxylamines are versatile reagents in organic synthesis, primarily recognized for their role as electrophilic aminating agents. Their reactivity is central to a variety of chemical transformations, including the synthesis of oximes, aziridines, and other nitrogen-containing heterocycles. Understanding the theoretical underpinnings of their reactivity is crucial for optimizing existing synthetic protocols and for the rational design of new chemical entities in drug discovery. This technical guide provides an in-depth analysis of the theoretical studies that have illuminated the reaction mechanisms and reactivity patterns of O-tosyl hydroxylamines.

Core Reactivity: The N-O Bond Cleavage

The key to the reactivity of O-tosyl hydroxylamines lies in the facile cleavage of the N-O bond. The tosyl group, being a strong electron-withdrawing group, significantly weakens the N-O bond, making it susceptible to cleavage upon interaction with nucleophiles or under catalytic conditions. Theoretical studies, primarily employing Density Functional Theory (DFT), have been instrumental in elucidating the energetic profiles of these cleavage processes.

Electrophilic Amination

In electrophilic amination reactions, O-tosyl hydroxylamines serve as a source of an "NH" or "NR" group. N-Boc-O-tosyl hydroxylamine, for example, is a widely used reagent for the electrophilic amination of amines and other nucleophiles.[1][2]

Quantitative Data from Theoretical Studies

While comprehensive theoretical data is often embedded within supplementary information of experimental papers, the following table summarizes the types of quantitative data typically generated from computational studies on O-tosyl hydroxylamine reactivity. Note: The values presented here are illustrative and will vary depending on the specific substrates, reaction conditions, and computational methods employed.

| Reaction Type | Key Theoretical Parameter | Typical Calculated Value Range | Computational Method |

| Electrophilic Amination | Activation Energy (ΔG‡) | 15 - 25 kcal/mol | DFT (e.g., B3LYP/6-31G*) |

| Aziridination (Concerted) | Activation Energy (ΔG‡) | 10 - 20 kcal/mol | DFT (e.g., M06-2X/def2-TZVP) |

| Aziridination (Stepwise) | Intermediate Stability | 5 - 15 kcal/mol (relative to reactants) | DFT (e.g., M06-2X/def2-TZVP) |

| N-O Bond Dissociation Energy | Energy (kcal/mol) | 40 - 60 kcal/mol | G3/G4 Theory |

Experimental Protocols for Theoretical Studies

The theoretical investigation of O-tosyl hydroxylamine reactivity generally follows a standardized computational chemistry workflow.

1. Geometry Optimization:

-

The initial step involves the optimization of the ground state geometries of the reactants, intermediates, transition states, and products.

-

Methodology: This is typically performed using Density Functional Theory (DFT) with a suitable functional (e.g., B3LYP, M06-2X) and basis set (e.g., 6-31G*, def2-TZVP).

2. Frequency Calculations:

-

Following geometry optimization, frequency calculations are performed to characterize the nature of the stationary points.

-

Methodology: Real frequencies indicate a minimum on the potential energy surface (reactants, intermediates, products), while a single imaginary frequency corresponds to a transition state. These calculations also provide the zero-point vibrational energies (ZPVE) and thermal corrections.

3. Transition State Searching:

-

Locating the transition state structure is a critical step in understanding the reaction mechanism.

-

Methodology: Methods like the Berny algorithm or synchronous transit-guided quasi-Newton (STQN) methods are commonly used.

4. Intrinsic Reaction Coordinate (IRC) Calculations:

-

IRC calculations are performed to confirm that the located transition state connects the correct reactants and products.

-

Methodology: This involves following the minimum energy path downhill from the transition state in both the forward and reverse directions.

5. Single-Point Energy Calculations:

-

To obtain more accurate energy values, single-point energy calculations are often performed on the optimized geometries using a higher level of theory or a larger basis set.

-

Methodology: Common high-level methods include coupled-cluster theory (e.g., CCSD(T)) or composite methods like G3 or G4.

Visualizing Reaction Pathways

Electrophilic Amination of an Amine

The following diagram illustrates the generalized mechanism for the electrophilic amination of a primary amine with an N-Boc-O-tosyl hydroxylamine. The reaction proceeds through a nucleophilic attack of the amine on the nitrogen atom of the hydroxylamine, followed by the departure of the tosylate leaving group.

Rhodium-Catalyzed Aziridination of an Olefin

O-tosyl hydroxylamines are effective reagents for the aziridination of olefins, often catalyzed by transition metals like rhodium.[3] The mechanism is believed to involve the formation of a metal-nitrenoid intermediate.

Logical Workflow for Computational Analysis

The process of theoretically studying the reactivity of O-tosyl hydroxylamines follows a logical progression from initial hypothesis to detailed mechanistic understanding.

Conclusion

Theoretical studies provide an indispensable framework for understanding the intricate reactivity of O-tosyl hydroxylamines. By mapping out the potential energy surfaces of their reactions, computational chemistry allows for the detailed examination of reaction mechanisms, the prediction of reactivity and selectivity, and the rational design of new synthetic methodologies. For researchers in drug development, these insights can accelerate the discovery and optimization of novel nitrogen-containing therapeutic agents. The synergy between theoretical predictions and experimental validation will continue to be a driving force in harnessing the full synthetic potential of this important class of reagents.

References

- 1. researchgate.net [researchgate.net]

- 2. Cut-off Scale and Complex Formation in Density Functional Theory Computations of Epoxy-Amine Reactivity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Direct N-H/N-Me Aziridination of Unactivated Olefins Using O-(Sulfonyl)hydroxylamines as Aminating Agents [organic-chemistry.org]

A Comprehensive Technical Guide to Tosyl-Activated Aminating Agents for Researchers, Scientists, and Drug Development Professionals

Introduction

Tosyl-activated aminating agents are a versatile class of reagents widely employed in organic synthesis for the introduction of nitrogen-containing functional groups. Their reactivity, stability, and broad applicability make them indispensable tools in the synthesis of pharmaceuticals, agrochemicals, and other complex organic molecules. The tosyl group, a robust electron-withdrawing group, activates the nitrogen atom, rendering it electrophilic and capable of reacting with a variety of nucleophiles. This guide provides an in-depth review of the core tosyl-activated aminating agents, their synthesis, and their applications, with a focus on quantitative data, detailed experimental protocols, and mechanistic insights.

Key Tosyl-Activated Aminating Agents

The primary tosyl-activated aminating agents discussed in this review are Tosyl Azide (TsN₃), O-Tosylhydroxylamines (TsONH₂ and its derivatives), and Tosyl Isocyanate (TsNCO). Each of these reagents offers unique reactivity profiles and applications in modern organic synthesis.

Tosyl Azide (TsN₃)

Tosyl azide is a widely used reagent for diazo-transfer reactions and as a source of the tosylnitrene radical for aziridination and C-H amination reactions.[1] It is a colorless oil or white crystalline solid that can be prepared by the reaction of tosyl chloride with sodium azide.[2] While it is one of the more stable organic azides, it should be handled with care due to its potential explosive nature, especially upon heating.[2]

Diazo-Transfer Reactions

Tosyl azide is highly effective for the synthesis of 2-diazo-1,3-dicarbonyl compounds from the corresponding dicarbonyls. This reaction, often referred to as the Regitz diazo transfer, is a cornerstone of carbene chemistry.

Quantitative Data for Diazo-Transfer Reactions with Tosyl Azide

| Entry | Substrate | Product | Yield (%) | Reference |

| 1 | Cyclohexane-1,3-dione | 2-Diazocyclohexane-1,3-dione | 90 | |

| 2 | Dimedone | 2-Diazodimedone | 94 | |

| 3 | Ethyl acetoacetate | Ethyl 2-diazoacetoacetate | - | [3] |

| 4 | Diethyl malonate | Diethyl diazomalonate | - | [4] |

Experimental Protocol: Synthesis of 2-Diazocyclohexane-1,3-dione [5]

To a solution of cyclohexane-1,3-dione (0.560 g, 5 mmol) in a suitable solvent, tosyl azide is added in the presence of a base such as triethylamine. The reaction is stirred at room temperature until completion, monitored by TLC. The resulting diazo compound is then purified by chromatography on silica gel.

Reaction Workflow: Diazo-Transfer Reaction

References

- 1. Synthesis of N-Tosyl Allylic Amines from Substituted Alkenes via Vanadoxaziridine Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Generation of Tosyl Azide in Continuous Flow Using an Azide Resin, and Telescoping with Diazo Transfer and Rhodium Acetate-Catalyzed O–H Insertion - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Dirhodium Catalyzed C-H Arene Amination using Hydroxylamines - PMC [pmc.ncbi.nlm.nih.gov]

The Core Mechanism of Electrophilic Amination: A Technical Guide for Researchers

An in-depth exploration of the principles, reagents, and applications of electrophilic amination in modern organic synthesis and drug development.

Introduction

Electrophilic amination is a fundamental carbon-nitrogen bond-forming reaction that proceeds through the interaction of a carbon nucleophile with an electrophilic nitrogen source.[1] This powerful strategy offers a complementary approach to traditional nucleophilic amination methods, such as the reaction of an amine with an alkyl halide. The versatility of electrophilic amination has made it an indispensable tool in the synthesis of a wide array of nitrogen-containing compounds, including α-amino acids, hindered amines, and complex heterocyclic scaffolds frequently found in pharmaceuticals.[2][3] This guide delves into the core mechanisms, key reagents, and practical applications of electrophilic amination, providing researchers and drug development professionals with a comprehensive understanding of this important transformation.

Core Mechanisms of Electrophilic Amination

The mechanism of electrophilic amination is highly dependent on the nature of the electrophilic aminating agent, the carbon nucleophile, and the reaction conditions. The most prevalent pathways include SN2-type reactions, transition-metal-catalyzed processes, and radical-mediated transformations.

Substitution and Addition Reactions

Electrophilic amination reactions can be broadly categorized as either substitution or addition reactions.[1]

-

Substitution reactions are most common and involve electrophiles such as chloramines, hydroxylamines, hydrazines, and oxaziridines, where the nitrogen atom is bound to a good leaving group.[1]

-

Addition reactions typically employ reagents like imines, oximes, azides, and azo compounds, where the nucleophile adds across a π-bond.[1]

Prevailing Mechanisms

SN2-Type Mechanism: In many cases, particularly with sp3-hybridized carbon nucleophiles, the reaction proceeds through a classic SN2 pathway. The carbanion directly attacks the electrophilic nitrogen atom, displacing a leaving group.[4] Studies involving stereochemically defined organometallics have provided evidence for this mechanism.[4]

Nitrenoid Intermediates: A key concept in understanding the reactivity of certain aminating agents is the "nitrenoid." A nitrogen atom bound to both a good electrofuge and a good nucleofuge is termed a nitrenoid, exhibiting reactivity analogous to a nitrene.[1] These highly electrophilic intermediates can be generated from sources like O-alkylhydroxylamines and are readily attacked by carbanions.[1]

Transition-Metal-Catalyzed Mechanisms: Transition metals, particularly copper and rhodium, can catalyze electrophilic amination reactions.[5] The general catalytic cycle often involves:

-

Oxidative Addition: The transition metal inserts into the N-X bond of the aminating reagent.

-

Ligand Exchange: The carbon nucleophile coordinates to the metal center.

-

Reductive Elimination: The C-N bond is formed, regenerating the catalyst.[5]

This catalytic approach is distinct from Buchwald-Hartwig amination, where the nitrogen source acts as a nucleophile.[5]

Radical Pathways: Some electrophilic amination reactions, especially those involving C-H activation, can proceed through radical intermediates.[2][3] For instance, aminium radicals, which can be generated photochemically from N-haloamines, are highly electrophilic and can participate in C-H amination processes.[2][3]

Key Electrophilic Aminating Agents

A diverse array of reagents has been developed for electrophilic amination, each with its own reactivity profile and substrate scope. The presence of an electron-withdrawing group attached to the nitrogen is a common feature that enhances its electrophilicity.[1]

-

Hydroxylamine Derivatives: O-acyl and O-sulfonyl hydroxylamines are widely used and effective for the amination of a broad range of carbanions.[1][5] Their reactivity can be tuned by modifying the leaving group.[6]

-

Oxaziridines: These three-membered heterocyclic compounds are potent electrophilic aminating agents. Nucleophilic attack occurs on the nitrogen atom of the strained ring.[1][7] The reactivity of oxaziridines can be modulated by the substituents on the nitrogen and carbon atoms.[8] N-H, N-alkoxycarbonyl, and N-alkyl oxaziridines typically act as aminating agents, while those with larger N-substituents may favor oxygen transfer.[8]

-

Azo Compounds: These reagents, containing an N=N double bond, react with carbanions to afford hydrazine derivatives.[1] Asymmetric versions of this reaction have been developed using chiral auxiliaries.[1]

-

Organic Azides: Azides can serve as electrophilic nitrogen sources, particularly in transition-metal-catalyzed reactions.[9] The initial product is an azide, which can be readily reduced to the corresponding primary amine.[2]

-

N-Haloamines: While effective, the use of N-haloamines can be limited by safety concerns.[5] They are often employed in the generation of electrophilic aminium radicals for C-H amination.[3]

Data Presentation: A Comparative Overview of Electrophilic Amination Reactions

The following tables summarize quantitative data for various electrophilic amination reactions, providing a basis for comparison of different methodologies.

| Nucleophile | Electrophilic Agent | Catalyst/Conditions | Product | Yield (%) | ee (%) | Reference |

| Grignard Reagents | O-Sulfonyloximes | Cu-catalyzed | Tertiary Amines | - | - | [5] |

| Diorganozinc Reagents | O-Acylhydroxylamines | Cu(II) catalyst | Hindered Amines | - | - | [1] |

| Arylcuprates | N-H Oxaziridine | Stoichiometric Copper | Primary/Secondary Amines | - | - | [5] |

| Silyl Enol Ethers | Chloramines | Rh or Cu catalyst | α-Amino Ketones | - | - | [5] |

| α-Branched Ketones | Di-tert-butyl azodicarboxylate | Dinuclear zinc-ProPhenol | α-Tertiary Amines | up to 99 | up to 99 | [10] |

| Allylic Boronates | Azodicarboxylates | Chiral Diol | Chiral Allylic Hydrazides | High | High | [11] |

| Reaction Type | Nucleophile | Electrophilic Agent | Key Features | Reference |

| Asymmetric Amination | α-Branched Aldehydes/Ketones | Azodicarboxylates | Organocatalytic, forms N-bearing tetrasubstituted stereocenters | [12][13] |

| C-H Amination | Arenes | N-Haloamines | Photoredox catalysis, forms aminium radicals | [3] |

| Amination of Enolates | Ketone Enolates | Azo Compounds | Use of chiral oxazolidinones for enantioselectivity | [1] |

| Amination of Organometallics | Organozinc Halides | Organic Azides | Iron-mediated, forms secondary amines | [9] |

Experimental Protocols

Detailed experimental procedures are crucial for the successful implementation of electrophilic amination reactions. Below are representative protocols for key transformations.

General Procedure for the Asymmetric Electrophilic Amination of Acyclic α-Branched Ketones[10]

-

To an oven-dried vial is added the dinuclear zinc-ProPhenol catalyst.

-

The vial is sealed and purged with an inert atmosphere.

-

Anhydrous solvent (e.g., toluene) is added, followed by the α-branched ketone substrate.

-

The solution is stirred at the specified temperature (e.g., room temperature).

-

Di-tert-butyl azodicarboxylate is added, and the reaction is monitored by TLC or LC-MS.

-

Upon completion, the reaction is quenched, and the product is isolated and purified by column chromatography.

-

Enantiomeric excess is determined by chiral HPLC analysis.

General Procedure for the Iron-Mediated Electrophilic Amination of Organozinc Halides with Organic Azides[9]

-

The organozinc halide is prepared in situ or used as a pre-formed solution.

-

To a solution of the organic azide in an appropriate solvent (e.g., THF) at a specified temperature (e.g., 50 °C) is added FeCl3.

-

The organozinc halide is then added, and the reaction mixture is stirred for the designated time (e.g., 1 hour).

-

The reaction is quenched with a suitable aqueous solution (e.g., saturated NH4Cl).

-

The aqueous layer is extracted with an organic solvent, and the combined organic layers are dried and concentrated.

-

The crude product is purified by flash chromatography to afford the secondary amine.

Mandatory Visualizations

The following diagrams illustrate key mechanistic pathways and experimental workflows in electrophilic amination.

Caption: Generalized S_N2 mechanism for electrophilic amination.

Caption: Catalytic cycle for transition-metal-mediated amination.

Caption: Workflow for photocatalytic radical C-H amination.

Conclusion

Electrophilic amination has emerged as a cornerstone of modern synthetic chemistry, providing a robust and versatile platform for the construction of carbon-nitrogen bonds. The continuous development of novel electrophilic aminating reagents and catalytic systems has significantly expanded the scope and applicability of this transformation. A thorough understanding of the underlying mechanisms—from SN2 and transition-metal catalysis to radical pathways—is paramount for the rational design of synthetic routes and the optimization of reaction conditions. For researchers in drug discovery and development, a deep knowledge of electrophilic amination opens up new avenues for the synthesis of novel, nitrogen-containing bioactive molecules. The data and protocols presented in this guide serve as a valuable resource for harnessing the full potential of this powerful synthetic tool.

References

- 1. Electrophilic amination - Wikipedia [en.wikipedia.org]

- 2. Electrophilic Aminating Agents in Total Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The advent of electrophilic hydroxylamine-derived reagents for the direct preparation of unprotected amines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. application.wiley-vch.de [application.wiley-vch.de]

- 6. researchgate.net [researchgate.net]

- 7. bowerslab.web.unc.edu [bowerslab.web.unc.edu]

- 8. mdpi.com [mdpi.com]

- 9. Iron‐Mediated Electrophilic Amination of Organozinc Halides using Organic Azides - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 13. Catalytic asymmetric electrophilic amination reactions to form nitrogen-bearing tetrasubstituted carbon stereocenters - East China Normal University [pure.ecnu.edu.cn:443]

Solubility Profile of 2-((Tosyloxy)amino)ethanamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 2-((Tosyloxy)amino)ethanamine. Due to the limited availability of direct experimental data for this specific compound, this document infers its solubility based on the well-established properties of its constituent functional groups: the tosyl group and the ethanamine moiety. This guide presents a predicted solubility profile in a range of common organic solvents, outlines a general experimental protocol for precise solubility determination, and offers a logical workflow for solubility assessment. This information is intended to support researchers in the handling, formulation, and application of this compound in a laboratory setting.

Introduction

This compound is an organic compound featuring a tosylate group attached to an amino-ethanamine backbone. The tosyl group, a derivative of p-toluenesulfonic acid, is a well-known good leaving group in nucleophilic substitution reactions, making this compound a potentially useful intermediate in organic synthesis. The presence of both a tosylate and a free amino group suggests a molecule with distinct polar and non-polar regions, which will govern its solubility in various media. Understanding the solubility of this compound is critical for its effective use in reaction design, purification, and potential formulation development.

Physicochemical Properties (Inferred)

While specific experimental data for this compound is scarce, its physicochemical properties can be inferred from its structure.

-

Molecular Formula: C₉H₁₄N₂O₃S

-

Molecular Weight: 230.29 g/mol [1]

-

Structure: The molecule consists of a polar ethanamine portion capable of hydrogen bonding and a more non-polar (but still somewhat polar) tosyl group. The presence of the sulfonate ester and the primary amine will significantly influence its solubility.

-

Polarity: The compound is expected to be polar. The amino group can act as a hydrogen bond donor and acceptor, while the sulfonate oxygens are hydrogen bond acceptors. The tolyl group introduces a non-polar hydrocarbon region.

-

Predicted Solubility: Based on the principle of "like dissolves like," this compound is predicted to be more soluble in polar organic solvents and less soluble in non-polar organic solvents. Its solubility in water is likely to be limited but may be enhanced at acidic pH due to the protonation of the amino group.

Predicted Solubility in Organic Solvents

The following table summarizes the predicted qualitative solubility of this compound in a range of common organic solvents. These predictions are based on the solubility of analogous compounds such as other tosylates and ethylenediamine derivatives.[2][3][4][5][6][7]

| Solvent Class | Solvent Example | Predicted Solubility | Rationale |

| Polar Protic | Methanol, Ethanol | High | Capable of hydrogen bonding with both the amino and tosyl groups. |

| Water | Low to Moderate | The non-polar tolyl group may limit solubility despite the polar functional groups. Solubility is expected to be pH-dependent. | |

| Polar Aprotic | Dimethylformamide (DMF) | High | Good dipole-dipole interactions with the polar functional groups. |

| Dimethyl sulfoxide (DMSO) | High | Strong hydrogen bond acceptor, effectively solvating the amino group. | |

| Acetonitrile (ACN) | Moderate | Less polar than DMF and DMSO, may have slightly lower solvating power for this compound. | |

| Acetone | Moderate | Can accept hydrogen bonds and has a moderate dipole moment. | |

| Ethers | Tetrahydrofuran (THF) | Moderate | Moderate polarity and can accept hydrogen bonds. |

| Diethyl ether | Low | Primarily non-polar character with limited ability to solvate the polar groups. | |

| Halogenated | Dichloromethane (DCM) | Moderate to High | Good for dissolving a wide range of organic compounds, its moderate polarity should be suitable. |